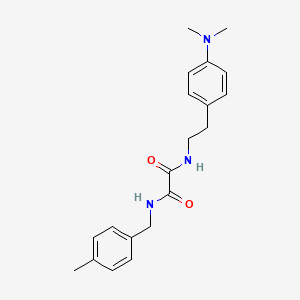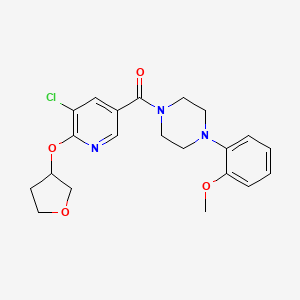
(5-Chloro-6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Chloro-6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H24ClN3O4 and its molecular weight is 417.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity
Studies have shown that pyridine derivatives, similar to the compound , exhibit variable and modest antimicrobial activity against bacteria and fungi. For instance, Patel, Agravat, and Shaikh (2011) synthesized a series of pyridine derivatives demonstrating such antimicrobial properties, suggesting the potential use of these compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Molecular Structure Analysis
The crystal and molecular structure of related compounds have been extensively studied, providing insights into their chemical behavior and potential applications in drug design. For example, Lakshminarayana and colleagues (2009) characterized the crystal structure of a similar compound, highlighting its structural features and potential for further chemical modifications (Lakshminarayana et al., 2009).
Biochemical Antagonist Activity
Compounds with similar structural features have been evaluated for their potential as biochemical antagonists. Romero et al. (2012) reported the discovery of potent antagonists of NPBWR1 (GPR7), a G protein-coupled receptor, highlighting the therapeutic potential of these compounds in treating conditions mediated by this receptor (Romero et al., 2012).
Synthetic and Catalytic Applications
The synthesis of heterocyclic derivatives via palladium-catalyzed oxidative cyclization-alkoxycarbonylation has been demonstrated, showcasing the versatility of pyridine and piperazine derivatives in organic synthesis. Bacchi and colleagues (2005) synthesized a range of heterocyclic derivatives, including tetrahydrofuran, dioxolane, and oxazoline derivatives, demonstrating the catalytic applications of these compounds (Bacchi et al., 2005).
Mécanisme D'action
Target of Action
The primary target of this compound is the SGLT-2 (Sodium-Glucose Transport Protein 2) receptor . SGLT-2 is a protein in humans that is encoded by the SLC5A2 gene. It is found in the kidney and is responsible for reabsorbing glucose from the glomerular filtrate back into the bloodstream .
Mode of Action
This compound acts as an SGLT-2 inhibitor . By inhibiting the SGLT-2 receptor, it prevents the reabsorption of glucose by the kidneys, leading to the excretion of glucose through urine. This results in lowered blood glucose levels, which is beneficial for managing diabetes .
Biochemical Pathways
The inhibition of SGLT-2 disrupts the normal reabsorption of glucose in the kidney. This leads to an increase in the excretion of glucose in the urine (glycosuria). The reduction in circulating glucose can help improve insulin sensitivity and reduce the symptoms of hyperglycemia in diabetic patients .
Result of Action
The primary result of the action of this compound is the reduction of blood glucose levels. By inhibiting the SGLT-2 receptor, it promotes the excretion of glucose through urine, thereby lowering blood glucose levels. This can help manage the symptoms of diabetes .
Propriétés
IUPAC Name |
[5-chloro-6-(oxolan-3-yloxy)pyridin-3-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O4/c1-27-19-5-3-2-4-18(19)24-7-9-25(10-8-24)21(26)15-12-17(22)20(23-13-15)29-16-6-11-28-14-16/h2-5,12-13,16H,6-11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKOVUHQRJZEGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=C(N=C3)OC4CCOC4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-amino-N-(2-bromo-4-methylphenyl)-1-[(2-methylphenyl)methyl]triazole-4-carboxamide](/img/structure/B2918847.png)

![3,5-dimethoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2918851.png)
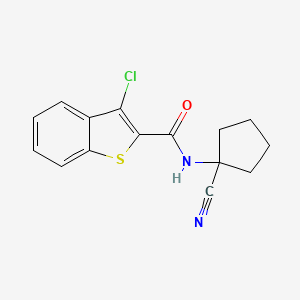
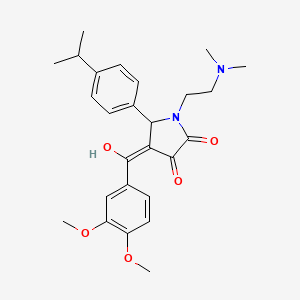
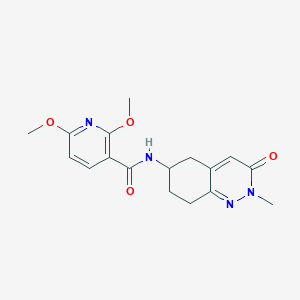
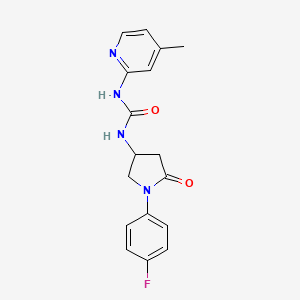
![2-fluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2918860.png)
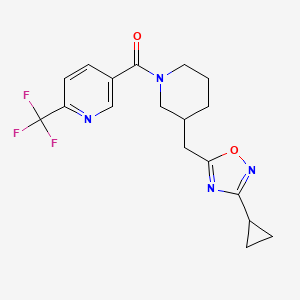
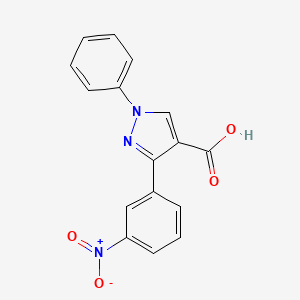
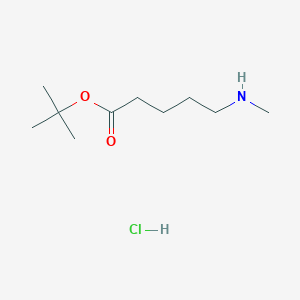
![1-[2-(2-Chlorophenyl)-1,4-oxazepan-4-yl]prop-2-en-1-one](/img/structure/B2918866.png)
![2-(2,6-dichlorobenzyl)-1-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B2918867.png)
